

Application Note: Flow Cytometry Analysis of PTK7 Binding by Pelidotin

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Compound of Interest

Compound Name: *Pelidotin*

Cat. No.: *B1652417*

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Introduction

Protein Tyrosine Kinase 7 (PTK7), a member of the receptor protein tyrosine kinase family, is characterized by a catalytically inactive intracellular kinase domain.[1][2] It plays a crucial role in cell adhesion, migration, and proliferation through its involvement in the Wnt signaling pathway.[1][3][4] PTK7 is overexpressed in a variety of solid tumors, including non-small cell lung cancer (NSCLC), ovarian cancer, and triple-negative breast cancer (TNBC), making it a compelling target for cancer therapy.[2][5] Overexpression of PTK7 has been linked to a poor prognosis and tumor metastasis in several cancer types.[5][6]

Pelidotin (also known as cofetuzumab **pelidotin** or PF-06647020) is an antibody-drug conjugate (ADC) designed to target and eliminate PTK7-expressing cancer cells.[5] It is composed of a humanized anti-PTK7 monoclonal antibody (hu6M024, IgG1) conjugated to the microtubule inhibitor auristatin-0101 (Aur0101) via a cleavable linker.[5][7] Upon binding to PTK7 on the cell surface, **Pelidotin** is internalized, leading to the release of the cytotoxic payload and subsequent cell death.[5][6]

Flow cytometry is a powerful and widely used technique to quantify the binding of antibodies and ADCs to their cell surface targets. This application note provides a detailed protocol for the analysis of **Pelidotin** binding to PTK7-expressing cells using flow cytometry.

Principle of the Assay

This protocol describes a cell-based flow cytometry assay to determine the binding affinity of **Pelidotin** to cells expressing human PTK7. The assay can be performed in a direct binding format, where a fluorescently labeled **Pelidotin** is used, or an indirect format, where an unlabeled **Pelidotin** is detected by a fluorescently labeled secondary antibody. The mean fluorescence intensity (MFI) of the stained cells is proportional to the amount of **Pelidotin** bound to the cell surface. By titrating the concentration of **Pelidotin**, a saturation binding curve can be generated to calculate the equilibrium dissociation constant (Kd) or the half-maximal effective concentration (EC50).

Data Presentation

The following table summarizes quantitative data for the binding of anti-PTK7 antibodies and ADCs, including **Pelidotin**, to PTK7-expressing cells as determined by flow cytometry.

Compound	Cell Line	Parameter	Value	Reference
Cofetuzumab Pelidotin	PTK7-expressing cells	EC50	1153 pM	[7]
chOI-1 (chimeric anti-PTK7 antibody)	SKOV-3-luc	Apparent Kd (KD ^{APP})	15.9 ± 2.8 nM	[8]
FITC-labeled SC (aptamer)	HCT116	-	Qualitative binding	[9]
FITC-labeled SC (aptamer)	SW480	-	Qualitative binding	[9]

Experimental Protocols

Materials

- Cells: PTK7-positive cell line (e.g., OVCAR3, SKOV-3-luc, HCT116, or a transfected cell line overexpressing PTK7) and a PTK7-negative control cell line.
- Primary Antibody: **Pelidotin** (cofetuzumab **pelidotin**)

- Secondary Antibody (for indirect staining): Fluorescently labeled anti-human IgG antibody (e.g., FITC- or Alexa Fluor® 488-conjugated)
- Buffer: FACS buffer (e.g., PBS with 1% BSA and 0.1% sodium azide)
- Viability Dye: Propidium iodide (PI) or DAPI to exclude dead cells.
- Equipment: Flow cytometer, centrifuge, micropipettes, and appropriate tubes or plates.

Protocol for Indirect Flow Cytometry Analysis of Pelidotin Binding

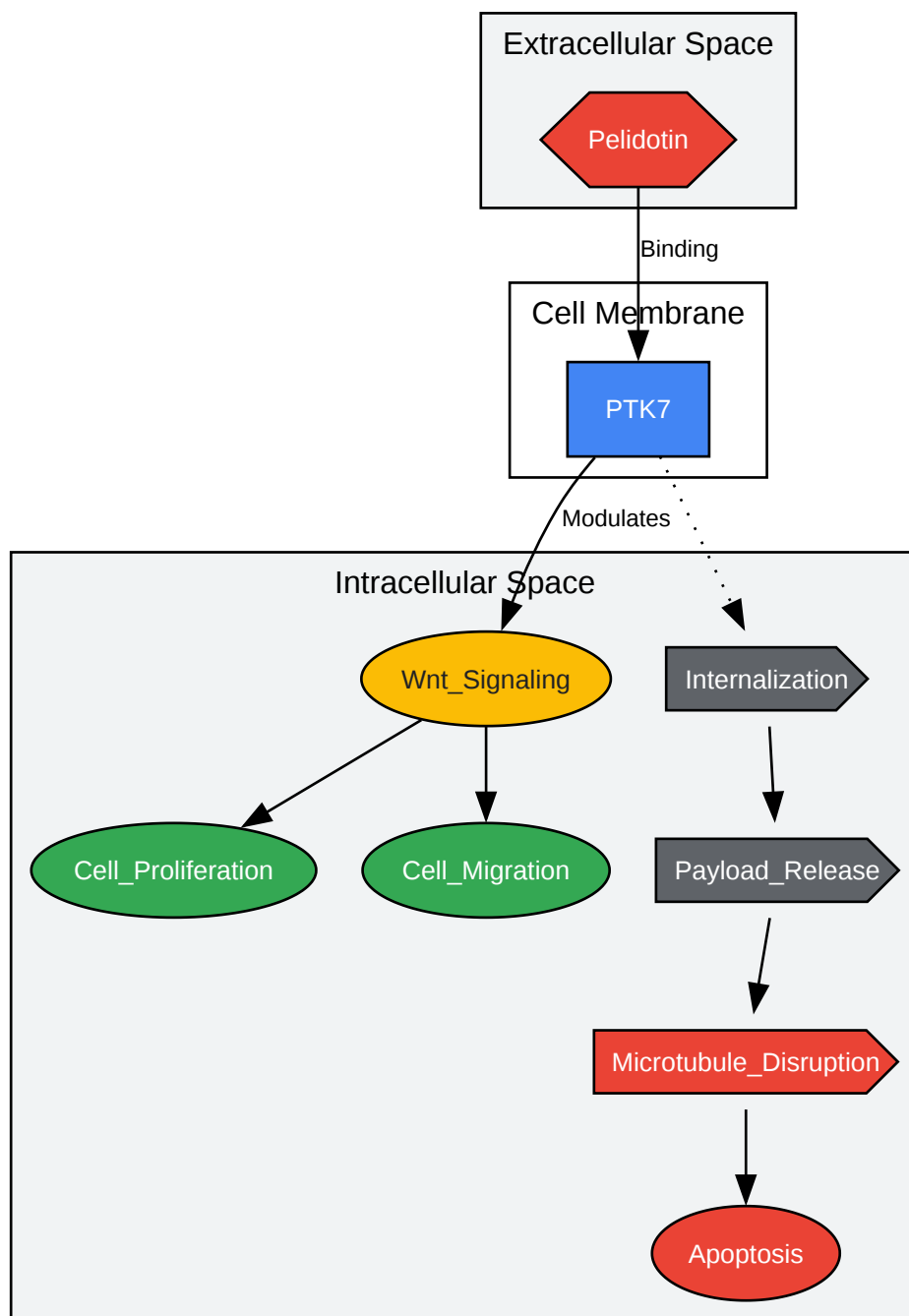
- Cell Preparation:
 - Culture PTK7-positive and PTK7-negative cells to a sufficient density.
 - Harvest cells using a non-enzymatic cell dissociation solution to preserve cell surface epitopes.
 - Wash the cells once with cold FACS buffer and centrifuge at 300 x g for 5 minutes at 4°C.
 - Resuspend the cell pellet in cold FACS buffer and determine the cell concentration. Adjust the concentration to 1×10^6 cells/mL.
- Primary Antibody Incubation:
 - Prepare serial dilutions of **Pelidotin** in FACS buffer. The concentration range should span the expected K_d or EC_{50} . A typical starting range would be from 1 pM to 100 nM.
 - Add 100 μ L of the cell suspension (1×10^5 cells) to each well of a 96-well V-bottom plate or microcentrifuge tubes.
 - Add 50 μ L of the diluted **Pelidotin** to the respective wells. Include a "no primary antibody" control.
 - Incubate on ice for 1 hour with gentle agitation.
- Washing:

- Wash the cells three times with 200 μ L of cold FACS buffer. After each wash, centrifuge the plate at 300 x g for 3 minutes at 4°C and carefully decant the supernatant.
- Secondary Antibody Incubation:
 - Prepare the fluorescently labeled secondary antibody at the manufacturer's recommended dilution in FACS buffer.
 - Resuspend the cell pellets in 100 μ L of the diluted secondary antibody.
 - Incubate on ice in the dark for 30 minutes.
- Final Wash and Staining:
 - Wash the cells twice with cold FACS buffer as described in step 3.
 - Resuspend the cells in 200 μ L of FACS buffer containing a viability dye (e.g., PI or DAPI).
- Data Acquisition:
 - Acquire data on a flow cytometer, collecting a sufficient number of events (e.g., 10,000-20,000) for the live, single-cell population.
 - Gate on the live cell population based on forward and side scatter and the viability dye exclusion.
 - Record the mean fluorescence intensity (MFI) for the fluorophore used on the secondary antibody.
- Data Analysis:
 - Subtract the MFI of the "no primary antibody" control from all other samples to correct for background fluorescence.
 - Plot the MFI as a function of the **Pelidotin** concentration.
 - Use a non-linear regression analysis (e.g., one-site specific binding) to fit the data and determine the Kd or EC50.

Visualizations

PTK7 Signaling and Pelidotin's Mechanism of Action

PTK7 Signaling and Pelidotin's Mechanism of Action

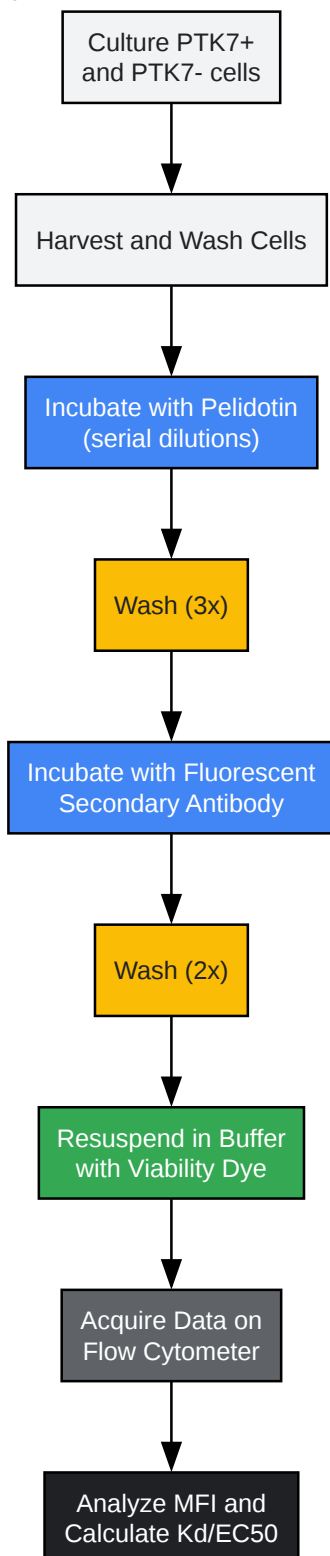


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Caption: PTK7 modulation of Wnt signaling and **Pelidotin's** mechanism of action.

Experimental Workflow for Flow Cytometry Analysis

Flow Cytometry Workflow for Pelidotin-PTK7 Binding



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Caption: Step-by-step workflow for analyzing **Pelidotin**-PTK7 binding via flow cytometry.

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